Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Drug Design Permeability

Researchers constructing CDK2/7-focused compound libraries face challenges with regioisomeric impurities that compromise SAR reproducibility. Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-61-9) eliminates this uncertainty with a defined 7-hydroxy-6-carboxylate substitution pattern validated for kinase inhibitor programs. • Enables regioselective diversification at the 6-carboxylate position for CDK2 and CDK7 inhibitor libraries. • Balanced LogP (0.61) supports cell permeability without excessive hydrophobicity-contrast with methyl ester (LogP 0.22) for systematic SAR studies. • Consistent ≥95% purity across batches; stored at room temperature with global ambient shipping.

Molecular Formula C9H9N3O3
Molecular Weight 207.19g/mol
CAS No. 43024-61-9
Cat. No. B346227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS43024-61-9
Molecular FormulaC9H9N3O3
Molecular Weight207.19g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CNN2C1=O
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
InChIKeyXLPSGPQQTUJWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate – Scientific Procurement Baseline


Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-61-9) is a fused heterocyclic building block comprising a pyrazolo[1,5-a]pyrimidine core with a 7-hydroxy group and a 6-ethyl ester moiety. The compound has a molecular formula of C9H9N3O3, a molecular weight of 207.19 g/mol, and a calculated LogP of 0.6116 . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry programs targeting protein kinases and related enzymes [1]. Its well‑defined substitution pattern and physicochemical properties make it a strategic starting point for constructing focused compound libraries, differentiating it from other regioisomeric or ester‑modified analogs .

Fused heterocyclic core for kinase-targeted library synthesis
6-Carboxylate regioisomer handle for CDK2/7 inhibitor elaboration
Ethyl ester moiety supports lipophilicity-driven SAR studies

Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: Irreplaceable by Generic Analogs


Pyrazolo[1,5-a]pyrimidines are not functionally equivalent; their biological and physicochemical profiles are exquisitely sensitive to the position and nature of substituents. Even minor structural variations—such as altering the ester alkyl chain or relocating the carboxylate group—can profoundly impact lipophilicity, metabolic stability, and target engagement [1]. The following evidence demonstrates that the specific 7‑hydroxy‑6‑carboxylate substitution pattern of this compound confers measurable advantages over close structural analogs, rendering simple substitution inadequate for reproducible results.

TargetEthyl ester moiety
RiskMethyl ester analog may shift lipophilicity and permeability context
Target6-Carboxylate regioisomer
Risk3-Carboxylate regioisomer directs kinase selectivity toward B-Raf, not CDK2/7
TargetPyrazolo[1,5-a]pyrimidine core
RiskAlternative bicyclic cores may not reproduce CDK inhibition profile

Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: Evidence vs. Closest Analogs


Lipophilicity Advantage Over Methyl Ester

The ethyl ester derivative exhibits a higher calculated partition coefficient (LogP = 0.6116) than the corresponding methyl ester analog, methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (LogP = 0.2215) . This ~2.8‑fold increase in LogP translates to approximately a 2.5‑fold higher predicted octanol/water partition coefficient, which is often associated with enhanced passive membrane diffusion and improved oral bioavailability potential in early‑stage drug discovery .

Lipophilicity
Data to verify
Ethyl ester LogP 0.61 vs Methyl ester LogP 0.22 (~2.8-fold)
May support passive permeability context in cell-based assays
Calculated values; verify experimentally
Lipophilicity Drug Design Permeability

Regioisomerism Determines Kinase Inhibitor Profile

The 6‑carboxylate regioisomer (present compound) provides a distinct synthetic handle compared to the 3‑carboxylate analog, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. In SAR studies targeting B‑Raf kinase, the 3‑carboxylate scaffold yielded an IC50 of 1.5 µM for compound 68 [1], whereas the 6‑carboxylate position enables alternative vectors for elaboration toward CDK2/7 inhibitors [2]. The 6‑carboxylate is explicitly utilized as an intermediate in the Novartis patent for protein kinase modulators, underscoring its validated utility [3].

Regioisomer Utility
Cross-study comparable
6-COOEt: CDK2/7 library access; 3-COOEt: B-Raf IC50 1.5 µM
Regioisomer choice directs kinase target space; 6-carboxylate fits CDK2/7 design
SAR context differs by substitution pattern
Regioisomerism Kinase Inhibitors SAR

CDK2 Inhibition: Scaffold Superiority

In a comparative evaluation of four bicyclic cores as templates for CDK2 inhibitors, the pyrazolo[1,5-a]pyrimidine core (exemplified by compound 9) demonstrated superior performance over alternative scaffolds in both in vitro enzymatic and cell‑based assays [1]. While the present compound is a building block rather than a final inhibitor, its core is the same validated scaffold that yielded the most potent CDK2 inhibition, providing a higher probability of success in subsequent optimization campaigns compared to other heterocyclic starting points.

Scaffold Validation
Class-level
Pyrazolo[1,5-a]pyrimidine core reported as preferred template for CDK2 inhibition
Starting core may increase probability of CDK2 hit identification
Comparative scaffold study; class-level inference
CDK2 Kinase Inhibitors Scaffold Comparison

Patent-Validated Intermediate for Kinase Modulators

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is explicitly disclosed as a synthetic intermediate in Novartis AG patent EP1918291A1, which claims 3‑aminocarbonyl‑substituted fused pyrazolo‑derivatives as protein kinase modulators [1]. This patent assignment provides direct evidence of the compound's utility in constructing clinically relevant kinase inhibitor chemotypes, a feature not shared by many commercially available regioisomers or ester variants. The patent's priority date (2006) and continued citation in subsequent kinase inhibitor patents underscore its established role in the field.

Patent Utility
Supporting evidence
Explicitly listed as intermediate in Novartis EP1918291A1 for kinase modulators
Supports reproducibility and synthetic tractability for kinase-focused programs
Patent citation; verify route conditions
Patent Evidence Kinase Modulators Synthetic Intermediate

Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: Application Scenarios


Lead Optimization for CDK2/7 Inhibitors

Use the compound as a privileged starting material to construct focused libraries of CDK2 or CDK7 inhibitors. The pyrazolo[1,5-a]pyrimidine core has been experimentally validated as superior for CDK2 inhibition [1], and the 6‑carboxylate handle permits regioselective diversification toward the CDK7‑active chemotypes described in recent literature [2]. The ethyl ester provides an optimal balance of lipophilicity (LogP 0.61) for cell permeability without excessive hydrophobicity.

Synthesis of Kinase Modulators via Patent Routes

Employ the compound as a key intermediate in the preparation of 3‑aminocarbonyl‑substituted pyrazolo[1,5-a]pyrimidines, as explicitly described in Novartis patent EP1918291A1 [3]. This route is well‑characterized and offers a reproducible entry into a class of compounds with potential utility in oncology and inflammatory disease models.

Lipophilicity-Driven SAR Exploration

Conduct systematic structure‑activity relationship studies comparing the ethyl ester (LogP 0.61) with the corresponding methyl ester (LogP 0.22) and other ester variants. The ~2.5‑fold difference in predicted partition coefficient allows researchers to tune physicochemical properties while maintaining the identical core, enabling precise evaluation of lipophilicity effects on cellular potency and metabolic stability.

Regioisomer-Controlled Library Synthesis

Leverage the distinct reactivity and synthetic accessibility of the 6‑carboxylate regioisomer to generate compound libraries that are complementary to those derived from 3‑carboxylate or 5‑carboxylate pyrazolo[1,5-a]pyrimidines. The 6‑position allows for unique vectors of elaboration that are not accessible with the 3‑carboxylate regioisomer, which has been associated with B‑Raf inhibition [4].

Application
Selection Property
Validation Focus
CDK2/7 inhibitor library synthesis
Ethyl ester lipophilicity and 6-carboxylate handle
Kinase selectivity and cell permeability assays
Patent-route kinase modulator synthesis
3-Aminocarbonyl pyrazolo[1,5-a]pyrimidine intermediate
Synthetic route reproducibility
Lipophilicity SAR studies (ethyl vs methyl ester)
Higher calculated LogP vs methyl analog
Lipophilicity impact on cell potency and metabolic stability
Regioisomer-controlled library design
6-Carboxylate regioisomer for complementary libraries
Differentiation from 3-carboxylate B-Raf chemotypes

Technical Documentation Hub

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